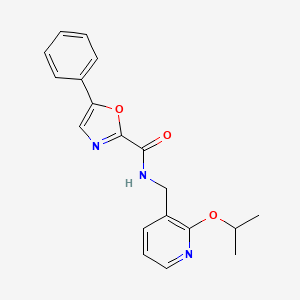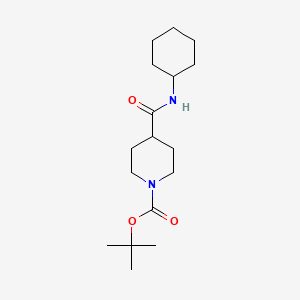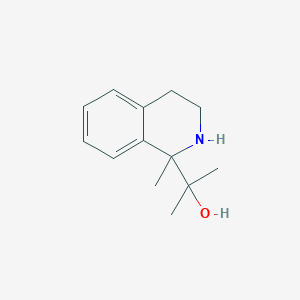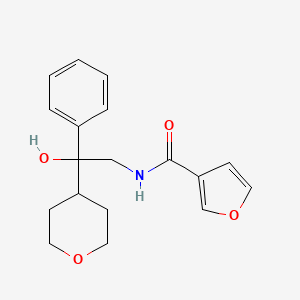![molecular formula C26H30N4O6S B2885511 Pentyl 2-[7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 303970-56-1](/img/structure/B2885511.png)
Pentyl 2-[7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Pentyl 2-[7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate” is a chemical compound with the molecular formula C26H30N4O6S and a molecular weight of 526.61 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a large number of atoms and bonds. The exact mass of the compound is 526.188599 Da . The compound has a topological polar surface area of 122 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 526.61 g/mol . It has a computed XLogP3 value of 3.8, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 5 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Characterization
Research has shown interest in the synthesis and sulfurization of pyranopyran derivatives related to citromycetin, leading to derivatives of pentathiepanes and pentalenes. These processes involve intricate organic synthesis techniques, including the use of acetic anhydride, perchloric acid, boron sulphide, and phosphorus pentasulphide for the transformation of specific substrates into complex organic structures with potential biological and material applications (Dean, Goodchild, & Hill, 1973).
Application in Material Science
Studies on the synthesis and characterization of organotin compounds derived from Schiff bases for organic light emitting diodes (OLEDs) highlight the potential of complex organic molecules in the development of new materials for electronics and photonics. These investigations explore the photophysical properties of synthesized compounds, their potential as electroluminescent materials, and their applications in OLED technology (García-López et al., 2014).
Environmental Applications
The electrochemical synthesis and characterization of polymeric film electrodes derived from specific organic compounds in acidic aqueous mediums offer insights into potential environmental applications, such as sensors or electrocatalysts for pollution control and monitoring. These studies demonstrate the electroactivity of films, their chemical and electrochemical stability, and their potential in reducing overpotential for oxidation processes (Yousef, Hathoot, & Abdel-Azzem, 2001).
Pharmacological and Toxicological Evaluations
The computational and pharmacological evaluation of novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions illustrates the broad scope of scientific research applications of complex organic molecules. These studies involve docking against targets, including EGFR and COX-2, and assessing the potential of synthesized compounds in pharmacological assays (Faheem, 2018).
Eigenschaften
IUPAC Name |
pentyl 2-[7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O6S/c1-3-4-7-13-35-21(32)16-37-26-27-23-22(24(33)28-25(34)29(23)2)30(26)14-18(31)15-36-20-12-8-10-17-9-5-6-11-19(17)20/h5-6,8-12,18,31H,3-4,7,13-16H2,1-2H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUMEDOYHUAFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(N1CC(COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(cyanomethyl)-3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2885433.png)



![6-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2885439.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2885441.png)


![N-[(3,5-Diethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2885446.png)
![N-(2-chlorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2885447.png)
